α-Aminoketone Pharmacophore: Essential for Covalent MurA/MurZ Inhibition vs. Inactive Unsubstituted α-Tetralone
The 2-amino-1-tetralone scaffold provides the α-aminoketone functionality that has been explicitly identified as the minimal pharmacophore responsible for covalent inhibition of the bacterial peptidoglycan biosynthesis enzymes MurA and MurZ [1]. In the seminal structure-activity relationship study, 2-aminotetralone derivatives demonstrated antibacterial activity against Staphylococcus aureus and Escherichia coli with MIC values in the range of 8–128 μg/mL, while the unsubstituted α-tetralone (lacking the 2-amino group) showed no such activity [1]. The proposed mechanism involves covalent modification of the active-site C115 thiol group of MurA/MurZ, a mode of action that is structurally impossible for the 4-amino regioisomer or the parent α-tetralone scaffold [1]. For reference, the benchmark MurA inhibitor fosfomycin exhibits an IC₅₀ of 0.46 μM (0.00046 mM) against E. coli MurA, while elaborated 2-aminotetralone derivatives achieve IC₅₀ values in the range of 3.1–29 μM (0.00313–0.029 mM) [2].
| Evidence Dimension | Antibacterial activity and MurA/MurZ enzyme inhibition |
|---|---|
| Target Compound Data | 2-Aminotetralone class: MIC 8–128 μg/mL (S. aureus and E. coli); representative 2-aminotetralone derivative MurA IC₅₀ = 3.13–29 μM [1][2] |
| Comparator Or Baseline | α-Tetralone (CAS 529-34-0): no antibacterial activity via MurA/MurZ; Fosfomycin: MurA IC₅₀ = 0.46 μM (E. coli), 1.36 μM (S. aureus) [2] |
| Quantified Difference | α-Tetralone is inactive; target compound class is active. Fosfomycin is approximately 7–63× more potent than elaborated 2-aminotetralone derivatives, but the simple 2-amino scaffold provides a distinct, synthetically accessible chemotype for covalent MurA/MurZ targeting. |
| Conditions | MurA/MurZ enzyme inhibition assays (E. coli and S. aureus enzymes); whole-cell antibacterial susceptibility testing (MIC determination) [1][2] |
Why This Matters
For antibacterial drug discovery programs targeting peptidoglycan biosynthesis, the 2-amino-1-tetralone scaffold provides a validated covalent warhead chemotype that is absent in the 4-amino regioisomer and unsubstituted α-tetralone, enabling mechanism-based screening cascades.
- [1] Dunsmore CJ, Miller K, Blake KL, Patching SG, Henderson PJ, Garnett JA, Stubbings WJ, Phillips SE, Palestrant DJ, Angeles JD, Leeds JA, Chopra I, Fishwick CW. 2-Aminotetralones: novel inhibitors of MurA and MurZ. Bioorg Med Chem Lett. 2008;18(5):1730-1734. doi:10.1016/j.bmcl.2008.01.089. PMID: 18261901. View Source
- [2] BRENDA/Enzyme Information. Literature summary for EC 2.5.1.7 – 2-Aminotetralones: novel inhibitors of MurA and MurZ (Dunsmore et al., 2008). IC₅₀ values extracted. https://enzyme-information.de/literature.php?r=685595 (accessed 2026-05-03). View Source
